1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol
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Overview
Description
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-5-methylbenzylamine. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction. The mixture is stirred at ambient temperature for several hours, resulting in the formation of the desired product, which is then isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to halogenation, nitration, or sulfonation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-1-naphthol: A menadione analog with similar structural features but different functional groups.
2-Amino-1-naphthol: Lacks the methyl group present in 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol.
1-Naphthol: Contains only the hydroxyl group without the amino and methyl substituents.
Properties
CAS No. |
6638-99-9 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-[(2-amino-5-methylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-12-6-8-17(19)14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)20/h2-10,20H,11,19H2,1H3 |
InChI Key |
GUFRYZATWTZLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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